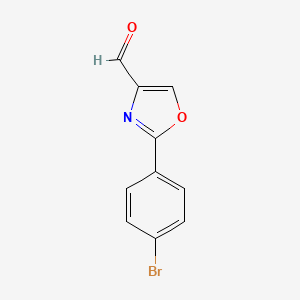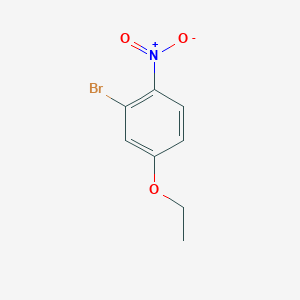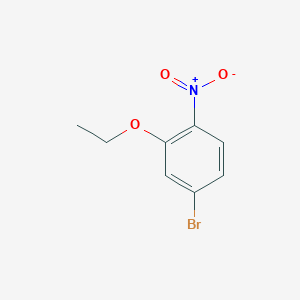
4-(Benzylamino)butan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylamino)butan-2-one hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CO2-Fixation Reaction
- 4-(Benzylamino)butan-2-one has been utilized in CO2-fixation reactions, contributing to CO2 recycling and atmospheric CO2 fixation. Specifically, its reaction with DBU leads to the synthesis of substituted 5-vinylideneoxazolidin-2-ones, which are significant in CO2 fixation processes (Yoshida, Komatsuzaki, & Ihara, 2008).
Synthesis of Chiral Amino Alcohol
- 4-(Benzylamino)butan-2-one hydrochloride has been used to synthesize (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB), a chiral 1,2-amino alcohol derivative. This compound is a resolving agent for optically active cyclopropanecarboxylic acids (Hegedüs, Miskolczi, Bánsághi, Székely, & Faigl, 2015).
Antimicrobial and Anticancer Evaluation
- N′ -(Substituted)-4-(butan-2-ylideneamino)benzohydrazides, related to this compound, have shown significant in vitro antimicrobial and anticancer potentials, with some compounds demonstrating higher anticancer potential than the standard drug, carboplatin. This highlights its potential use in antimicrobial and anticancer applications (Saini, Kumar, Kumar, Ramasamy, Mani, Mishra, Majeed, & Narasimhan, 2014).
Synthesis of Fragrant Compounds
- This compound has been used in the synthesis of fragrant compounds like 5-Benzyl-1,3-diazaadamantan-6-one, which have applications in the fragrance industry (Kuznetsov, Alasadi, Senan, & Serova, 2014).
Corrosion Control
- A glycine derivative related to this compound has been used to control mild steel corrosion in sulfuric acid solutions, demonstrating its potential application in corrosion science (Amin & Ibrahim, 2011).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-(benzylamino)butan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-10(13)7-8-12-9-11-5-3-2-4-6-11;/h2-6,12H,7-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPZNNMGELEUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCNCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)












